Nanomolar P2X7 Receptor Antagonist Potency Distinguishes 2-(4-Fluorophenyl)benzoic Acid from Regioisomeric Analogs
2-(4-Fluorophenyl)benzoic acid (CAS 1841-57-2) demonstrates potent antagonist activity at the human P2X7 receptor with an IC50 of 15.8 nM as measured by calcium flux inhibition in human 1321N1 cells using FLIPR [1]. In contrast, the 4-carboxyl regioisomer, 4-(4-fluorophenyl)benzoic acid (CAS 5731-10-2), exhibits binding to an entirely different target—Bcl-2—with a KD of 400 μM (400,000 nM) [2]. This 4.4-log-unit difference in target engagement potency and the complete divergence in molecular target specificity preclude functional substitution between these regioisomers.
| Evidence Dimension | Target engagement potency (P2X7 receptor antagonist activity) |
|---|---|
| Target Compound Data | IC50 = 15.8 nM |
| Comparator Or Baseline | 4-(4-Fluorophenyl)benzoic acid (CAS 5731-57-2): KD = 400 μM for Bcl-2 binding; no reported P2X7 activity |
| Quantified Difference | >25,000-fold difference in target engagement potency; divergent target selectivity (P2X7 vs. Bcl-2) |
| Conditions | Human P2X7 receptor expressed in human 1321N1 cells; calcium flux measured by FLIPR |
Why This Matters
Procurement of the correct regioisomer is essential for P2X7-targeted research programs; substitution with the 4-carboxyl analog would yield negative or misleading results in P2X7 assays.
- [1] BindingDB. BDBM50410957 (CHEMBL380239): 2-(4-Fluorophenyl)benzoic acid. IC50: 15.8 nM; Target: Human P2X7 receptor; Assay: Inhibition of calcium flux by FLIPR in human 1321N1 cells. Available at: https://www.bindingdb.org/ (Accessed April 2026). View Source
- [2] GLPBIO. 4-(4-Fluorophenyl)benzoic acid (Compound 6): Bcl-2 binding KD = 400 μM. Available at: https://www.glpbio.com/ (Accessed April 2026). View Source
